molecular formula C11H12N2O2 B15095823 2-(2-hydroxyethyl)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one CAS No. 67056-21-7

2-(2-hydroxyethyl)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B15095823
CAS No.: 67056-21-7
M. Wt: 204.22 g/mol
InChI Key: QTVCIDQXAZRFJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-hydroxyethyl)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a pyrazolone core, which is known for its diverse biological activities and utility in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-hydroxyethyl)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one typically involves the condensation of phenylhydrazine with ethyl acetoacetate, followed by cyclization and subsequent hydroxyethylation. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using batch or continuous flow reactors. The choice of solvent, temperature, and pressure conditions are optimized to maximize yield and purity. Common solvents include ethanol or methanol, and the reactions are typically carried out at elevated temperatures to ensure complete conversion.

Chemical Reactions Analysis

Types of Reactions

2-(2-hydroxyethyl)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can yield alcohols or amines.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenylpyrazolone derivatives, while reduction can produce hydroxyethyl-substituted pyrazolones.

Scientific Research Applications

2-(2-hydroxyethyl)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one has found applications in various scientific research fields:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound exhibits potential biological activities, including anti-inflammatory and analgesic properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2-hydroxyethyl)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets and pathways. The hydroxyl and phenyl groups play a crucial role in its binding affinity and activity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-hydroxyethyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one
  • 2-(2-hydroxyethyl)-5-ethyl-2,4-dihydro-3H-pyrazol-3-one
  • 2-(2-hydroxyethyl)-5-propyl-2,4-dihydro-3H-pyrazol-3-one

Uniqueness

Compared to its analogs, 2-(2-hydroxyethyl)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one is unique due to the presence of the phenyl group, which enhances its biological activity and chemical reactivity. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

67056-21-7

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

2-(2-hydroxyethyl)-5-phenyl-4H-pyrazol-3-one

InChI

InChI=1S/C11H12N2O2/c14-7-6-13-11(15)8-10(12-13)9-4-2-1-3-5-9/h1-5,14H,6-8H2

InChI Key

QTVCIDQXAZRFJP-UHFFFAOYSA-N

Canonical SMILES

C1C(=NN(C1=O)CCO)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.